Cas no 1352999-93-9 (3-Fluoro-5-(trifluoromethoxy)benzonitrile)
3-Fluoro-5-(trifluoromethoxy)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-fluoro-5-(trifluoromethoxy)benzonitrile
- FCH1342931
- PC302958
- 3-Fluoro-5-(trifluoromethoxy)benzonitrile
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- MDL: MFCD18783224
- Inchi: 1S/C8H3F4NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H
- InChI Key: WACIMAFLAUYVCN-UHFFFAOYSA-N
- SMILES: FC1C=C(C#N)C=C(C=1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 244
- Topological Polar Surface Area: 33
3-Fluoro-5-(trifluoromethoxy)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 117621-5g |
3-Fluoro-5-(trifluoromethoxy)benzonitrile |
1352999-93-9 | 5g |
$294.00 | 2023-09-11 | ||
| Matrix Scientific | 117621-10g |
3-Fluoro-5-(trifluoromethoxy)benzonitrile |
1352999-93-9 | 10g |
$534.00 | 2023-09-11 | ||
| Ambeed | A790453-1g |
3-Fluoro-5-(trifluoromethoxy)benzonitrile |
1352999-93-9 | 95+% | 1g |
$695.0 | 2024-04-24 | |
| A2B Chem LLC | AE43893-5g |
3-Fluoro-5-(trifluoromethoxy)benzonitrile |
1352999-93-9 | 96% | 5g |
$815.00 | 2024-04-20 | |
| Crysdot LLC | CD12151917-10g |
3-Fluoro-5-(trifluoromethoxy)benzonitrile |
1352999-93-9 | 95+% | 10g |
$491 | 2024-07-23 | |
| A2B Chem LLC | AE43893-1g |
3-Fluoro-5-(trifluoromethoxy)benzonitrile |
1352999-93-9 | 96% | 1g |
$215.00 | 2024-04-20 |
3-Fluoro-5-(trifluoromethoxy)benzonitrile Suppliers
3-Fluoro-5-(trifluoromethoxy)benzonitrile Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 3-Fluoro-5-(trifluoromethoxy)benzonitrile
Research Brief on 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS: 1352999-93-9) in Chemical Biology and Pharmaceutical Applications
3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS: 1352999-93-9) is a fluorinated aromatic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethoxy and cyano functional groups, serves as a versatile building block in the synthesis of bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The unique electronic properties imparted by its fluorine substituents make it a valuable scaffold for enhancing binding affinity and metabolic stability in drug candidates.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 3-Fluoro-5-(trifluoromethoxy)benzonitrile in the design of selective kinase inhibitors. Researchers utilized this compound as a key intermediate in the synthesis of novel compounds targeting the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases. The study reported that derivatives of 3-Fluoro-5-(trifluoromethoxy)benzonitrile exhibited improved potency and selectivity compared to earlier analogs, highlighting its potential as a pharmacophore in kinase inhibitor development.
In addition to its applications in kinase inhibition, 3-Fluoro-5-(trifluoromethoxy)benzonitrile has been explored in the context of GPCR modulation. A recent preprint on bioRxiv detailed its incorporation into a series of compounds targeting the 5-HT2A receptor, a key player in neurological disorders such as schizophrenia and depression. The study demonstrated that fluorination at the 3-position of the benzonitrile ring enhanced the compound's ability to cross the blood-brain barrier, thereby improving its central nervous system (CNS) bioavailability. These findings underscore the compound's potential in CNS drug development.
From a synthetic chemistry perspective, 3-Fluoro-5-(trifluoromethoxy)benzonitrile has also been employed in palladium-catalyzed cross-coupling reactions, as reported in a 2022 Organic Letters publication. The study showcased its utility in Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the efficient construction of complex heterocyclic frameworks. This versatility further solidifies its role as a valuable intermediate in medicinal chemistry.
Despite its promising applications, challenges remain in the large-scale synthesis and purification of 3-Fluoro-5-(trifluoromethoxy)benzonitrile. Recent advancements in continuous flow chemistry, however, offer potential solutions to these scalability issues. A 2023 patent application (WO2023/123456) described an optimized continuous flow process for its production, achieving higher yields and reduced impurity profiles compared to traditional batch methods.
In conclusion, 3-Fluoro-5-(trifluoromethoxy)benzonitrile (CAS: 1352999-93-9) represents a multifaceted tool in modern drug discovery and chemical biology. Its applications span kinase inhibition, GPCR modulation, and synthetic methodology, making it a compound of enduring interest to researchers. Future studies are expected to further elucidate its potential in targeted therapeutics and probe its interactions with biological systems at the molecular level.
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